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Compound of Interest

5-Formyl-3-methoxyphenylboronic
Compound Name: d
aci

Cat. No.: B1443117

An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid: Properties,
Synthesis, and Applications

Section 1: Introduction and Strategic Importance

5-Formyl-3-methoxyphenylboronic acid is a bifunctional aromatic building block of significant
interest to researchers in medicinal chemistry, drug discovery, and materials science. Its
strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid
and the aldehyde. This unique arrangement allows for sequential, controlled modifications,
making it an invaluable scaffold for constructing complex molecular architectures.

The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions,
most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This
reaction is a cornerstone of modern organic synthesis, enabling the efficient assembly of biaryl
and heteroaryl structures that are prevalent in many pharmaceutical agents.[3] The formyl
(aldehyde) group serves as a versatile synthetic handle, amenable to a wide array of
transformations including reductive amination, oxidation, reduction, and olefination. The meta-
disposed methoxy group acts as a weak electron-donating group, modulating the electronic
properties and reactivity of the phenyl ring and the boronic acid.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and applications of 5-Formyl-3-methoxyphenylboronic acid, offering field-proven insights for
its effective utilization in research and development.
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Section 2: Physicochemical and Spectroscopic
Profile

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its successful application.

Core Physicochemical Properties

The properties of 5-Formyl-3-methoxyphenylboronic acid are summarized below. As a solid,
it is generally stable under standard laboratory conditions but requires specific storage to
maintain its integrity.

Property Value
Molecular Formula CsHoBO4
Molecular Weight 179.97 g/mol
CAS Number 455444-24-9

Typically an off-white to pale yellow
Appearance _
solid/powder.

Soluble in organic solvents like
Solubility Dichloromethane (DCM), Ethyl Acetate, and
Diethyl Ether.[4]

Commercially available with purities often =95-

Purity
98%.[5]

Stability and Storage

Like many boronic acids, 5-Formyl-3-methoxyphenylboronic acid is susceptible to
dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is often
reversible upon exposure to water. For long-term viability, the compound should be stored
under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably
refrigerated and protected from light and moisture.[5][6]

Spectroscopic Characterization
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Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

e IH NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a
distinct fingerprint. The aldehyde proton (—CHO) is expected to appear as a singlet in the
highly deshielded region (d 9.8-10.2 ppm). The methoxy group (—OCH?s) protons will present
as a singlet around 6 3.8-4.0 ppm. The three aromatic protons will appear as distinct
multiplets in the aromatic region (& 7.0-8.0 ppm), with their specific shifts and coupling
patterns dictated by the electronic effects of the substituents. The two hydroxyl protons of the
boronic acid (—B(OH)z) may appear as a broad singlet, and its chemical shift can vary
depending on the solvent and concentration.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the 133C NMR spectrum
include the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons attached to the
methoxy group and boronic acid (~160 ppm and ~135 ppm, respectively, though the C-B
signal can be broad), and the methoxy carbon (~55 ppm).

e 1B NMR (Boron-11 Nuclear Magnetic Resonance): **B NMR is a particularly powerful tool for
studying boronic acids.[7] It can be used to monitor the equilibrium between the trigonal
boronic acid and the tetrahedral boronate species, which is crucial for understanding its
reactivity and pKa. The chemical shift in the 2B NMR spectrum confirms the boron
environment.[8]

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A
strong, sharp peak around 1680-1700 cm~1 corresponds to the C=0 stretching of the
aromatic aldehyde. A broad absorption in the region of 3200-3500 cm~1 is indicative of the
O-H stretching of the boronic acid hydroxyl groups.

Section 3: Synthesis and Purification

While 5-Formyl-3-methoxyphenylboronic acid is commercially available, understanding its
synthesis provides context for potential impurities and scale-up strategies. A common and
logical approach involves the lithiation of a suitable aromatic bromide followed by quenching
with a borate ester.

Synthetic Workflow
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The following diagram outlines a plausible synthetic pathway starting from 3-bromo-5-
methoxybenzaldehyde. This route leverages a well-established method for boronic acid
synthesis.[9]
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Plausible synthetic route to the target compound.
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Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on standard procedures for the synthesis of arylboronic acids.[9]

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon
atmosphere, add 3-bromo-5-methoxybenzaldehyde (1.0 eq.) and anhydrous tetrahydrofuran
(THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(n-BuLi, ~1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal
temperature remains below -70 °C.

o Causality:This step performs a lithium-halogen exchange to generate a highly reactive
aryllithium species. The extremely low temperature is critical to prevent side reactions,
such as the nucleophilic attack of n-BuLi on the aldehyde.

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure
complete formation of the aryllithium intermediate.

Borylation: Slowly add triisopropyl borate (1.2-1.5 eq.) dropwise, again maintaining the
temperature below -70 °C.

o Causality:The nucleophilic aryllithium attacks the electrophilic boron atom of the borate
ester. Triisopropyl borate is often preferred over trimethyl borate due to its lower
propensity for forming ate complexes.

Warming: After addition, allow the reaction to slowly warm to room temperature and stir
overnight (approx. 12-16 hours).

Hydrolysis (Workup): Quench the reaction by slowly adding agueous hydrochloric acid (e.g.,
1 M HCI). Stir vigorously for 1-2 hours.

o Causality:The acidic workup serves two purposes: it neutralizes any remaining base and
hydrolyzes the boronate ester intermediate to the final boronic acid product.

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent
like ethyl acetate (3x).
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e Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the
pure 5-Formyl-3-methoxyphenylboronic acid.

Section 4: Reactivity and Key Applications

The synthetic utility of 5-Formyl-3-methoxyphenylboronic acid is derived from its two distinct
reactive sites, which can be addressed selectively.

Boronic Acid Reactions
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Key reaction pathways for the title compound.
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The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important application of arylboronic acids.[10] It enables the
synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][11]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
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Generalized Suzuki-Miyaura catalytic cycle.

» Reagent Preparation: In a reaction vessel, combine 5-Formyl-3-methoxyphenylboronic
acid (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), and a palladium catalyst such as
Pd(PPhs)a (1-5 mol%).

e Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol) and an
agueous solution of a base such as sodium carbonate (Na2COs) or potassium phosphate
(KsPOa) (2-3 eq.).

o Causality:The base is essential for the transmetalation step. It converts the boronic acid to
a more nucleophilic boronate salt [-B(OH)s]~, which facilitates the transfer of the aryl group
from boron to the palladium center.

¢ Reaction Execution: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and
monitor the reaction progress by TLC or LC-MS.

e Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract
with an organic solvent. The organic layer is then washed, dried, and concentrated. The
resulting crude product is purified by column chromatography or recrystallization to yield the
desired biaryl product.

Reactions Involving the Formyl Group

The aldehyde functionality provides a gateway to numerous other compound classes.

o Reductive Amination: The formyl group can react with a primary or secondary amine to form
an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride,
NaBH(OAC)s3) to yield the corresponding secondary or tertiary amine. This is a powerful
method for C-N bond formation.

o Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde
into an alkene, enabling C=C bond formation with predictable stereochemistry depending on
the ylide used.

» Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using
reagents like potassium permanganate (KMnOas) or reduced to a primary alcohol using mild
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reducing agents like sodium borohydride (NaBHa4).

Section 5: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the quality of the
reagent. The following information is synthesized from safety data sheets (SDS) of structurally
similar compounds.[6][12][13][14]

Hazard Category GHS Statements & Pictograms

Skin Irritation (Category 2), Eye lIrritation

Classification (Category 2), May cause respiratory irritation
(Category 3).
Pictogram walt text

H315: Causes skin irritation.[14] H319: Causes
Hazard Statements serious eye irritation.[6][14] H335: May cause

respiratory irritation.[6]

P261: Avoid breathing dust.[6] P280: Wear
protective gloves/eye protection/face protection.
[14] P302+P352: IF ON SKIN: Wash with plenty
Precautionary Statements of soap and water.[6] P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[6]

e Handling: Always handle 5-Formyl-3-methoxyphenylboronic acid in a well-ventilated fume
hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves. Avoid formation and inhalation of dust.[13][14]

o Storage: Store in a cool, dry, and dark place under an inert atmosphere. The container must
be kept tightly closed to prevent degradation.[5][6]

o Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations. Do not allow it to enter drains.[15]
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Section 6: Conclusion and Future Outlook

5-Formyl-3-methoxyphenylboronic acid stands out as a highly valuable and versatile
building block in organic synthesis. The presence of two distinct and orthogonally reactive
functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a
plethora of derivatizations—provides chemists with a powerful tool for molecular construction.
Its application is particularly relevant in the field of drug discovery, where the rapid synthesis of
diverse compound libraries is essential for identifying new therapeutic leads.[1][16] As synthetic
methodologies continue to advance, the strategic application of such multifunctional reagents
will undoubtedly play a central role in the development of novel pharmaceuticals,
agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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